molecular formula C23H30N4O2S B13836296 N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13836296
M. Wt: 426.6 g/mol
InChI Key: QHVDWOZAGZWWCY-UHFFFAOYSA-N
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Description

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a molecular formula of C23H30N4O2S and a molecular weight of 426.57 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring, an imidazole ring, and a thieno ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, starting with the preparation of the naphthalene derivative and the thieno[3,4-d]imidazole derivative. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with an amino group at the 5-position.

    Thieno[3,4-d]imidazole Derivative Preparation: The thieno ring is fused with an imidazole ring and functionalized with an oxo group.

    Coupling Reaction: The two derivatives are coupled through a propyl linker to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may yield hydroxyl derivatives.

Scientific Research Applications

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(5-nitronaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
  • **N-[3-(5-hydroxynaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,

Properties

Molecular Formula

C23H30N4O2S

Molecular Weight

426.6 g/mol

IUPAC Name

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C23H30N4O2S/c24-18-10-4-8-16-15(6-3-9-17(16)18)7-5-13-25-21(28)12-2-1-11-20-22-19(14-30-20)26-23(29)27-22/h3-4,6,8-10,19-20,22H,1-2,5,7,11-14,24H2,(H,25,28)(H2,26,27,29)

InChI Key

QHVDWOZAGZWWCY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCC3=C4C=CC=C(C4=CC=C3)N)NC(=O)N2

Origin of Product

United States

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